molecular formula C17H21N3O3S B2405993 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034268-78-3

3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2405993
CAS RN: 2034268-78-3
M. Wt: 347.43
InChI Key: JLIYYIRBCHAELK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinone derivatives has been reported in several studies . The singlet (s) signals between 5.44–5.45 δ ppm showing the presence of -CH of the azetidine ring were validated in synthesized derivatives at 2.85–3.25 δ ppm .


Molecular Structure Analysis

The molecular structure of 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is characterized by the presence of an azetidine ring, which is evident from the singlet (s) signals between 5.44–5.45 δ ppm .


Chemical Reactions Analysis

The chemical reactions involving azetidinone derivatives have been studied in the context of their antimicrobial activity . The presence of electron-withdrawing substitution on the aromatic ring increases the antimicrobial activity of different derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C17H21N3O3S and molecular weight 347.43.

Scientific Research Applications

Pharmacological Properties and Therapeutic Applications

Antinociceptive and Anti-inflammatory Effects : Imidazolidine derivatives, including hydantoins, have been explored for their psychopharmacological properties. A study highlighted the antinociceptive effect of a hydantoin derivative in mice, suggesting potential anti-inflammatory mechanisms mediating this effect (Queiroz et al., 2015).

Antimicrobial Activity : The synthesis and evaluation of novel N-substituted azetidinone, imidazolidinone, and tetrazole derivatives incorporating quinazolin-4(3H)-ones demonstrated significant antimicrobial actions, indicating these compounds as promising antimicrobial agents (Sahib, 2018).

Anticancer Potential : Certain imidazolidine and hydantoin derivatives have shown promising anticancer properties. Novel spirohydantoin compounds were studied for their growth inhibition and apoptosis-inducing effects in leukemia cells, suggesting their potential as cancer therapeutic agents (Kavitha et al., 2009).

Carbonic Anhydrase Inhibition : Arene-sulfonyl-imidazolidinones have been investigated for their inhibitory activity against carbonic anhydrase, an enzyme involved in pH regulation. These compounds displayed micromolar inhibition constants, highlighting their potential for therapeutic applications (Abdel-Aziz et al., 2015).

Future Directions

The future directions for the research on azetidinone derivatives could involve further exploration of their potential applications in various fields, including their use as candidate drugs for the treatment of various diseases . Additionally, the effect of different substitutions on the aromatic ring on the antimicrobial activity of these derivatives could be a potential area of study .

properties

IUPAC Name

3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-11(2)24-14-5-3-12(4-6-14)7-15(21)19-9-13(10-19)20-16(22)8-18-17(20)23/h3-6,11,13H,7-10H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIYYIRBCHAELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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